molecular formula C10H10BrNO B1273400 1-(2-Bromophenyl)pyrrolidin-2-one CAS No. 7661-30-5

1-(2-Bromophenyl)pyrrolidin-2-one

Cat. No. B1273400
CAS RN: 7661-30-5
M. Wt: 240.1 g/mol
InChI Key: FXXUXPJETBQBKX-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of organic compounds known as pyrrolidinones. These compounds contain a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). The presence of a bromophenyl group attached to this ring structure suggests potential for interesting chemical properties and reactivity, as well as possible applications in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives, including those substituted with a bromophenyl group, can be achieved through various synthetic routes. For instance, the reductive cyclization of cyanoalkanoate esters using sodium borohydride (NaBH4) and cobalt chloride (CoCl2·6H2O) has been described as a method to obtain pyrrolidin-2-one derivatives . These derivatives are important pharmacophoric fragments for the synthesis of various biologically active compounds, indicating the relevance of 1-(2-Bromophenyl)pyrrolidin-2-one in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of 1-(2-Bromophenyl)pyrrolidin-2-one has been studied using crystallography and ultraviolet (UV) spectroscopy. It has been found that the compound is substantially non-planar in solution, and this non-planarity is also observed in the solid state. The crystal structure studies revealed a significant dihedral angle between the phenyl and the pyrrolidinone rings, indicating that the molecule adopts a non-coplanar conformation .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidin-2-one derivatives can be quite diverse. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidin-4-one derivative has been studied, showing that the reaction is subject to general base, acid, and hydroxide-ion catalyses . Although this study does not directly involve 1-(2-Bromophenyl)pyrrolidin-2-one, it provides insight into the type of reactions that pyrrolidin-2-one derivatives can undergo.

Physical and Chemical Properties Analysis

Scientific Research Applications

Conformational Studies

  • Conformational Analysis : Research by Fujiwara et al. (1977) indicates that 1-(2-Bromophenyl)pyrrolidin-2-one is substantially non-planar in solution. This contrasts with its related compound, 1-(2-bromophenyl)azetidin-2-one, which is planar. These findings are confirmed through crystal structure studies, showing a significant dihedral angle in 1-(2-bromophenyl)pyrrolidin-2-one, suggesting unique spatial arrangements relevant in chemical synthesis and structural biology (Fujiwara, Varley, & van der Veen, 1977).

Hydrogen-Bonding Patterns in Enaminones

  • Hydrogen-Bonding Exploration : A study by Balderson et al. (2007) on compounds similar to 1-(2-Bromophenyl)pyrrolidin-2-one, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, revealed bifurcated intra- and intermolecular hydrogen bonding. This kind of bonding is crucial for understanding molecular interactions in drug design and material science (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis of Pyrroloquinolines and Ullazines

  • Organic Synthesis : Das et al. (2016) demonstrated the use of 1-(2-Bromophenyl)-1H-pyrrole, closely related to 1-(2-Bromophenyl)pyrrolidin-2-one, in synthesizing pyrrolo[1,2-a]quinoline and ullazines. This process, involving catalytic amounts of rhodamine 6G under light irradiation, highlights its potential in synthesizing complex organic molecules (Das, Ghosh, & Koenig, 2016).

Cholinesterase Inhibitors

  • Pharmacological Research : A study by Pizova et al. (2017) on benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which includes derivatives of 1-(2-Bromophenyl)pyrrolidin-2-one, showed potential as cholinesterase inhibitors. These findings are vital for developing treatments for diseases like Alzheimer's (Pizova, Havelkova, Štěpánková, et al., 2017).

Luminescent Polymers

  • Material Science : Zhang and Tieke (2008) described the synthesis and properties of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, where derivatives of 1-(2-Bromophenyl)pyrrolidin-2-one can be a component. These polymers exhibit strong fluorescence and are relevant in the field of optoelectronics and sensor technology (Zhang & Tieke, 2008).

Safety And Hazards

This compound should be handled with care. Avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Pyrrolidin-2-ones, such as 1-(2-Bromophenyl)pyrrolidin-2-one, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . Therefore, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

1-(2-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXUXPJETBQBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392711
Record name 1-(2-bromophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)pyrrolidin-2-one

CAS RN

7661-30-5
Record name 1-(2-Bromophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7661-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-bromophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Fujiwara, RL Varley, JM van der Veen - Journal of the Chemical …, 1977 - pubs.rsc.org
Uv data suggest that 1-(2-bromophenyl)pyrrolidin-2-one (2a) is substantially non-planar in solution while the related 1-(2-bromophenyl)azetidin-2-one (1a) is planar. Crystal structure …
Number of citations: 10 pubs.rsc.org
I Tellitu, S Serna, MT Herrero, I Moreno… - The Journal of …, 2007 - ACS Publications
The hypervalent iodine reagent PIFA promotes the intramolecular electrophilic cyclization of easily accessible alkynylamides and alkynyl carboxylic acids, leading to the formation of …
Number of citations: 121 pubs.acs.org

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